molecular formula C13H14N4OS2 B4394702 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B4394702
M. Wt: 306.4 g/mol
InChI Key: GLACBUUREZJHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c1-8-6-9-4-2-3-5-10(9)17(8)11(18)7-19-13-16-15-12(14)20-13/h2-5,8H,6-7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACBUUREZJHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329197
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

774561-96-5
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2-methyl-2,3-dihydro-1H-indole with an appropriate acylating agent to introduce the oxoethyl group . This intermediate is then reacted with a thiadiazole precursor under specific conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown promising results against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer activities. Studies indicate that compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, providing a potential therapeutic avenue for inflammatory diseases .

Chemical Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with appropriate indole precursors. The synthesis process has been optimized to yield high purity and yield .

Synthesis Overview

StepReagentsConditionsYield
15-amino-1,3,4-thiadiazoleReact with indole derivativeReflux in acetic acid
2Acetic anhydrideAcetylation stepRoom temperature

Material Science Applications

In material science, compounds like this compound are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of thiadiazole units can enhance charge transport properties in organic semiconductors .

Case Studies

Several case studies have documented the applications of thiadiazole derivatives in drug discovery:

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against E. coli and Staphylococcus aureus. The findings indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity
In a preclinical study on breast cancer cell lines, a derivative similar to this compound demonstrated potent cytotoxic effects through apoptosis induction.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, while the thiadiazole ring can enhance the compound’s stability and binding affinity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone stands out due to its unique combination of an indole and a thiadiazole ring. Similar compounds include other indole derivatives and thiadiazole-containing molecules, such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a derivative of thiadiazole known for its diverse biological activities. This article explores its pharmacological significance, focusing on its antibacterial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N4S2C_{11}H_{12}N_{4}S_{2}, with a molecular weight of approximately 284.36 g/mol. The structural components include a thiadiazole ring and an indole moiety, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antibacterial properties. The compound has shown effectiveness against various bacterial strains:

  • E. coli and S. aureus were notably susceptible to the compound, with minimum inhibitory concentrations (MIC) reported at levels as low as 100 μg/mL .
  • In contrast, it demonstrated no activity against P. aeruginosa and S. marcescens at concentrations up to 300 μg/mL .

Structure-Activity Relationship (SAR) studies have revealed that substituents on the thiadiazole ring significantly influence antibacterial potency. For instance, compounds with electron-withdrawing groups like chloro or trifluoromethyl at specific positions enhance activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

  • Cell Viability Assays : Initial screenings showed that the compound exhibits cytotoxic effects on several cancer cell lines, including prostate (PC3) and colon cancer cells (HCC-2998), with GI50 values indicating significant growth inhibition .
Cancer Cell TypeGI50 Value (log scale)
Non-small lung cancer-6.49
Colon cancer-5.31
Prostate cancer-5.48
  • Mechanism of Action : The cytotoxicity is believed to result from the induction of apoptosis in cancer cells, potentially mediated by reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives, including our compound, were screened against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aryl groups significantly impacted their antibacterial efficacy .
  • Anticancer Evaluation : Kumar et al. synthesized several thiadiazole derivatives and evaluated their anticancer activity through in vitro assays. The study highlighted that compounds with specific substitutions at the 5-position of the thiadiazole ring exhibited enhanced cytotoxicity against various tumor cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 5-amino-1,3,4-thiadiazole ring via cyclization of thiosemicarbazides with carbon disulfide under basic conditions, and (2) alkylation of the thiadiazole-thiol intermediate with a bromoethanone derivative bearing the 2-methylindoline moiety.
  • Thiadiazole Formation : Use phosphorus oxychloride (POCl₃) as a cyclizing agent at 80–90°C for 4–6 hours to achieve >85% yield .
  • Alkylation : React the thiadiazole-thiol with 2-bromo-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone in DMF at room temperature for 12 hours, using K₂CO₃ as a base to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Focus on the methylene protons of the dihydroindole ring (δ 3.0–4.0 ppm, split into multiplets due to restricted rotation) and the NH₂ group of the thiadiazole (δ 7.3 ppm, broad singlet) .
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 349.4 (calculated for C₁₄H₁₅N₃OS₂). Fragment ions at m/z 236 and 113 correspond to cleavage of the sulfanyl-ethanone bond .
  • Elemental Analysis : Target <0.3% deviation from theoretical values for C, H, N, and S to confirm purity .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against tyrosine kinases or carbonic anhydrases using fluorometric assays (e.g., ADP-Glo™ kinase assay) at 10 µM concentration .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ determination after 48-hour exposure. Compare to doxorubicin as a positive control .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide in vitro testing .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity.
  • Reproducibility Checks : Standardize cell culture conditions (e.g., passage number, serum batch) and validate compound purity via HPLC (>95%) .
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to identify off-target effects at higher concentrations.
  • Target Engagement : Use surface plasmon resonance (SPR) to measure direct binding to proposed targets (e.g., kinases) with KD calculations .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase, PDB ID: 1M17). Prioritize binding poses with hydrogen bonds to the thiadiazole NH₂ group and hydrophobic interactions with the indole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM/PBSA .
  • SAR Studies : Synthesize derivatives with substituents on the indole or thiadiazole rings to map pharmacophore requirements .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole cyclization) be experimentally validated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled carbon disulfide in the cyclization step to track incorporation into the thiadiazole ring via ¹³C NMR .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (60–100°C) to calculate activation energy (Eₐ) and infer mechanism (e.g., concerted vs. stepwise) .
  • Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates (e.g., thiosemicarbazide derivatives) for structural analysis .

Data Contradiction Analysis

Q. Why do similar thiadiazole derivatives exhibit divergent cytotoxic activities?

  • Methodological Answer :
  • Structural Analysis : Compare X-ray crystallography data (e.g., dihedral angles between thiadiazole and indole rings) to assess conformational flexibility .
  • Metabolic Stability : Test compounds in hepatocyte microsomes (human/mouse) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Lipophilic derivatives (logP >3) often show better uptake but higher toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.